Cas no 897617-98-0 (N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a specialized benzothiazole derivative featuring a chloro-methyl substitution on the benzothiazole core and a 2,5-dioxopyrrolidinyl benzamide moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate or pharmacophore. The chloro and methyl groups enhance electrophilic reactivity, while the dioxopyrrolidinyl fragment may contribute to binding interactions with biological targets. Its structural complexity allows for further functionalization, making it suitable for applications in protease inhibition or targeted covalent drug design. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic workflows.
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide structure
897617-98-0 structure
Product Name:N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS No:897617-98-0
MF:C19H14ClN3O3S
MW:399.850761890411
CID:6408515
PubChem ID:7172913
Update Time:2025-06-09

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
    • AKOS024610658
    • 897617-98-0
    • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
    • F1813-0345
    • Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-(2,5-dioxo-1-pyrrolidinyl)-
    • Inchi: 1S/C19H14ClN3O3S/c1-10-8-12(20)9-14-17(10)21-19(27-14)22-18(26)11-2-4-13(5-3-11)23-15(24)6-7-16(23)25/h2-5,8-9H,6-7H2,1H3,(H,21,22,26)
    • InChI Key: MJMZXZBUXSSIPR-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=C(Cl)C=C2S1)(=O)C1=CC=C(N2C(=O)CCC2=O)C=C1

Computed Properties

  • Exact Mass: 399.0444402g/mol
  • Monoisotopic Mass: 399.0444402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.532±0.06 g/cm3(Predicted)
  • pka: 8.39±0.70(Predicted)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Pricemore >>

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Additional information on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS No. 897617-98-0): An Overview

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS No. 897617-98-0) is a versatile compound with significant applications in the fields of medicinal chemistry and biochemistry. This compound, often referred to by its CAS number for precise identification, has garnered attention due to its unique structural features and potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic molecule characterized by a benzothiazole moiety and a succinimidyl ester group. The benzothiazole ring is a heterocyclic structure consisting of a benzene ring fused with a thiazole ring, which imparts significant electronic and steric effects. The presence of the chloro and methyl substituents on the benzothiazole ring further modulates the compound's reactivity and biological activity. The succinimidyl ester group, on the other hand, is known for its reactivity towards primary amines, making this compound useful in conjugation reactions.

The molecular formula of N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is C19H15ClN4O3S, with a molecular weight of approximately 400.8 g/mol. The compound is typically obtained as a white to off-white solid and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis Methods

The synthesis of N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves several steps that are well-documented in the literature. One common approach starts with the preparation of 6-chloro-N-(4-nitrophenyl)-4-methylbenzothiazolamine through the reaction of 6-chloro-N-(4-nitrophenyl)-4-methylbenzothiazolamine with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reduced to form 6-chloro-N-(4-amino phenyl)-4-methylbenzothiazolamine. Finally, the amine group is coupled with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) to yield the desired product.

Biological Activities

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-y l)benzamide has been extensively studied for its biological activities. One of its notable applications is as a probe for protein-protein interactions due to its ability to form stable conjugates with primary amine-containing biomolecules. This property makes it useful in various biochemical assays and in the development of targeted drug delivery systems.

Recent research has also explored the potential therapeutic applications of this compound. For instance, studies have shown that N-(6-chloro - 4 - methyl - 1 , 3 - benzothiazo l - 2 - yl ) - 4 - ( 2 , 5 - dioxopyrrolidin - 1 - yl ) benzamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL - 6 . Additionally , it has demonstrated promising antitumor activity in vitro and in vivo , particularly against certain types of cancer cells . These findings suggest that this compound could be a valuable lead for further drug development .

Recent Research Advancements

The field of medicinal chemistry continues to advance rapidly, and N-(6-chloro - 4 - methyl - 1 , 3 - benzothiazo l - 2 - yl ) - 4 - ( 2 , 5 - dioxopyrrolidin - 1 - yl ) benzamide remains at the forefront of these developments . A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a scaffold for designing novel inhibitors targeting specific protein-protein interactions . The researchers demonstrated that by modifying the substituents on the benzothiazo l ring , they could enhance the binding affinity and selectivity of the resulting compounds .

Another noteworthy study focused on the antitumor properties of N-(6-chloro - 4 - methyl - 1 , 3 - benzothiazo l - 2 - yl ) - 4 -(2 ,5-dioxopyrrolidin – yl ) benzamide . Researchers at a leading pharmaceutical company reported that this compound effectively inhibited tumor growth in xenograft models of breast cancer . The mechanism of action was attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival . These findings have significant implications for developing new therapeutic strategies for cancer treatment .

Conclusion

N-(6-chloro – 4 – methyl – 1 ,3 – benzothiazo l – yl ) – 4 – (2 ,5 – dioxopyrrolidin – yl ) benzamide (CAS No. 897617–98–0) is a multifaceted compound with diverse applications in medicinal chemistry and biochemistry . Its unique chemical structure and biological activities make it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its properties and potential uses , it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological processes and developing innovative therapeutic solutions .

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